

nuclear magnetic resonance (NMR) analysis of 4-(4-Ethylphenyl)-4-oxobutanoic acid

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Compound of Interest

Compound Name:	4-(4-Ethylphenyl)-4-oxobutanoic acid
Cat. No.:	B1580703

An Application Note for the Comprehensive NMR Analysis of 4-(4-Ethylphenyl)-4-oxobutanoic acid

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Abstract

This technical guide provides a detailed framework for the structural elucidation of **4-(4-Ethylphenyl)-4-oxobutanoic acid** using a suite of Nuclear Magnetic Resonance (NMR) experiments. While this document follows a standard workflow for method development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice. We provide a comprehensive analysis of the chemical structure and the resulting NMR spectra, ensuring technical accuracy and field-proven insights for unambiguous molecular characterization.

Introduction: The Imperative for Structural Verification

4-(4-Ethylphenyl)-4-oxobutanoic acid is a keto-carboxylic acid featuring a substituted aromatic ring and a flexible aliphatic chain. As a model compound, it serves as a prime example of the power of modern NMR spectroscopy. Accurate structural confirmation is a cornerstone of chemical research and development, where even minor anomalies can lead to significant errors. NMR is a powerful technique for the non-destructive elucidation of molecular structures in solution.

This application note details a multi-faceted NMR approach, including ^1H , ^{13}C , DEPT, COSY, HSQC, and HMBC experiments. The goal is to provide a comprehensive analysis of similarly complex small molecules.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a theoretical dissection of the target molecule to anticipate the NMR output. The structure of **4-(4-Ethylphenyl)-4-oxobutanoic acid** is shown below.

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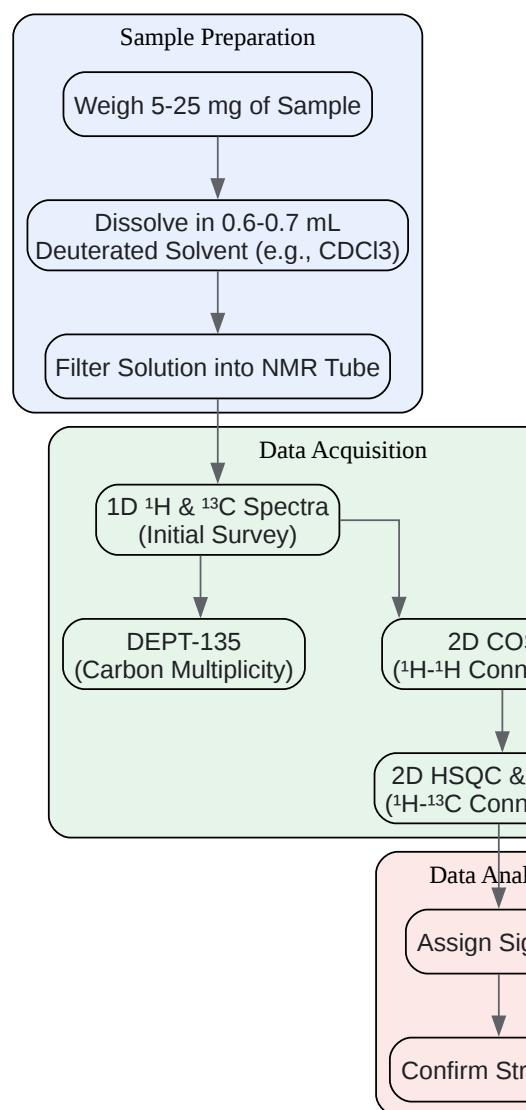
Figure 1: Structure and numbering scheme for 4-(4-Ethylphenyl)-4-oxobutanoic acid

Initial Spectroscopic Assessment:

- Proton (^1H) NMR: We anticipate 7 distinct proton signals. The para-substituted aromatic ring should produce an AA'BB' system, appearing as two doublets. The aliphatic region shows two triplets. The carboxylic acid proton is expected to be a broad singlet at a very high chemical shift.
- Carbon (^{13}C) NMR: We predict 10 unique carbon signals, as C5/C9 and C6/C8 are chemically equivalent due to symmetry. Two signals will be in the aliphatic region (<40 ppm).

Experimental Workflow and Protocols

A successful NMR analysis is predicated on meticulous sample preparation and the selection of appropriate experimental parameters.

[Click to download full resolution via product page](#)**Diagram 1:** Comprehensive NMR Analysis Work

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.^[1]

- Material Quantity: Weigh 5-25 mg of **4-(4-Ethylphenyl)-4-oxobutanoic acid** for ¹H NMR. For ¹³C and 2D NMR experiments, a more concentrated sample is recommended.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for solvent as it provides a deuterium signal for the spectrometer's lock system and avoids large interfering solvent peaks in the ¹H spectrum.^{[2][3]}
- Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.^{[4][5]}
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette.
- Capping & Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer.

Protocol: NMR Data Acquisition

The following are standard protocols for a 400 MHz or 500 MHz spectrometer.

Experiment	Key Parameters & Rationale
¹ H NMR	Acquisition Time: ~2-4 second Number of Scans: 8-16 (sufficient for integration)
¹³ C{ ¹ H} NMR	Acquisition Time: ~1-2 second zgpg30). Number of Scans: 1C
DEPT-135	Rationale: Distortionless Enhancement of attached protons.[6][7] In a DEPT-135 sequence, the DE (90°) pulse is followed by a 135° phase cycle, which results in the enhancement of signals from quaternary carbons (C) and the suppression of signals from aliphatic carbons (CH and CH ₂).
COSY	Rationale: Correlation Spectroscopy (COSY) is a 2D NMR experiment that correlates signals over 2-3 bonds. It generates scalar coupling systems.[11][12]
HSQC	Rationale: Heteronuclear Single-Quantum Coherence (HSQC) correlates protons with their corresponding carbons. It uses a 1D ¹ H dimension and a 2D ¹³ C dimension, with a zgpg30 pulse sequence.
HMBC	Rationale: Heteronuclear Multi-Quantum Coherence (HMBC) correlates protons with carbons up to three bonds away. It uses a 1D ¹ H dimension and a 2D ¹³ C dimension, with a zgpg30 pulse sequence. [15] Unlike HSQC, direct one-bond correlations are suppressed.

Data Interpretation and Structural Elucidation

This section details the process of assigning the predicted NMR signals to the structure of **4-(4-Ethylphenyl)-4-oxobutanoic acid**.

Analysis of the ¹H NMR Spectrum

The proton spectrum is the starting point for structural analysis.

- H12 (Carboxylic Acid): A broad singlet is expected in the 10-12 ppm region.[16][17] This characteristic downfield shift is due to strong deshielding by the carboxylic acid group.
- H5/H9 & H6/H8 (Aromatic): The para-substituted aromatic ring will show two signals, each integrating to 2H. H6/H8, being ortho to the electron-withdrawing group, will be more shielded and appear upfield (approx. 7.3 ppm) as a doublet.
- H1 (Aliphatic Chain): These protons are alpha to a carbonyl group, which deshields them. They will appear as a triplet around 3.2 ppm, split by the adjacent methylene protons.
- H2 (Aliphatic Chain): These protons are adjacent to both H1 and the carboxylic acid group. They will appear as a triplet around 2.8 ppm, split by the two H1 protons.
- H10 (Ethyl Group): The methylene (CH₂) protons are benzylic and will be deshielded. They will appear as a quartet around 2.7 ppm, split by the three H1 protons.
- H11 (Ethyl Group): The methyl (CH₃) protons are in a standard aliphatic environment and will appear as a triplet around 1.2 ppm, split by the two H1 protons.

Analysis of the ¹³C NMR and DEPT-135 Spectra

The ¹³C spectrum reveals the carbon framework, and the DEPT-135 spectrum clarifies the multiplicity of each carbon.

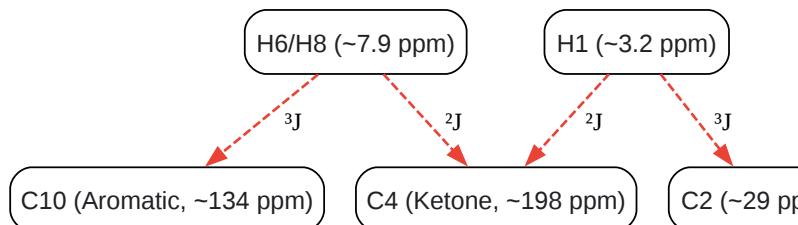
Carbon Atom	Predicted ^{13}C Shift (ppm)	DEPT-135 Signal
C4	~198	Absent
C3	~178	Absent
C7	~150	Absent
C10	~134	Absent
C6/C8	~128.5	Positive (CH)
C5/C9	~128.0	Positive (CH)
C1	~33	Negative (CH ₂)
C2	~29	Negative (CH ₂)
C11	~28	Negative (CH ₂)
C12	~15	Positive (CH ₃)

Elucidation using 2D NMR

2D NMR experiments provide the definitive connections to assemble the structure.

Diagram 2: Predicted ^1H - ^1H COSY Correlations. Solid lines indicate

- COSY Analysis: The COSY spectrum will confirm the proton-proton connectivities. We expect to see cross-peaks connecting:
 - H11 to H10: Confirming the ethyl group spin system.
 - H1 to H2: Confirming the butanoic acid chain spin system.
 - H5/H9 to H6/H8: Confirming the aromatic spin system. The absence of cross-peaks between these three distinct systems shows they are not directly connected.



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Diagram 3: Key HMBC Correlations for Structural A

- HSQC and HMBC Analysis:
 - HSQC: This experiment will directly link each proton signal to its corresponding carbon signal from the table above, confirming the one-bond C-H correlations.
 - HMBC: This is the final step in confirming the global structure by connecting the isolated spin systems. Key expected correlations are:
 - H6/H8 to C4 (Ketone): A crucial correlation across two bonds (^2J) that connects the aromatic ring to the carbonyl group.
 - H1 to C4 (Ketone): Another vital ^2J correlation that links the butanoic acid chain to the same carbonyl group.
 - H1 to C2: A three-bond (^3J) correlation within the aliphatic chain, confirming its structure.

- H10 to C7 and C5/C9: These correlations connect the ethyl group to the aromatic ring.

Conclusion and Summary of Assignments

By systematically applying a suite of 1D and 2D NMR experiments, the structure of **4-(4-Ethylphenyl)-4-oxobutanoic acid** can be unambiguously determined. This application note provides a robust and logical workflow that can be applied to a wide range of molecules, increasing the accuracy in chemical analysis.

Summary of NMR Assignments

Atom(s)	¹ H Shift (ppm)	¹³ C Shift (ppm)	Multi.
1	~3.2	~33	t
2	~2.8	~29	t
3	-	~178	-
4	-	~198	-
5/9	~7.3	~128.0	d
6/8	~7.9	~128.5	d
7	-	~150	-
10	-	~134	-
11	~2.7	~28	q
12	~1.2	~15	t
OH	~11.0	-	br

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